molecular formula C10H12N2OS B1482645 (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2092817-59-7

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1482645
CAS RN: 2092817-59-7
M. Wt: 208.28 g/mol
InChI Key: NROOWDWNEVIFSN-UHFFFAOYSA-N
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Description

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol, commonly referred to as ETPM, is a heterocyclic compound that has been studied extensively in recent years. It has been found to have a variety of potential applications in scientific research and is gaining increasing attention due to its unique properties.

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds derived from "(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol" have been synthesized and investigated for their antimicrobial properties. For example, substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones were synthesized using solvent-free microwave-assisted synthesis. These compounds were evaluated for antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Ashok et al., 2017).

Molecular Structure Analysis

Research has also focused on understanding the molecular structure of related compounds through X-ray crystallography and computational methods. For instance, isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, including those similar to "(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol," have been studied to explore the chlorine-methyl (Cl-Me) exchange rule, providing insights into molecular design and synthesis (Rajni Swamy et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Another area of application is in the discovery of enzyme inhibitors for therapeutic purposes. Compounds related to "(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol" have been evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential for the treatment of diseases associated with these enzymes (Cetin et al., 2021).

Anticancer Activity

Furthermore, novel heterocyclic compounds incorporating thiophene and pyrazole moieties have been synthesized and screened for anticancer activity. For example, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of these compounds in cancer therapy (Gomha et al., 2016).

Material Science Applications

In material science, the unique electronic and structural properties of thiophene-based derivatives make them candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. The synthesis and characterization of thiophene derivatives, including computational studies, offer insights into the design of materials with improved performance for these applications (Khan et al., 2015).

properties

IUPAC Name

(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-12-6-8(7-13)10(11-12)9-4-3-5-14-9/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROOWDWNEVIFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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